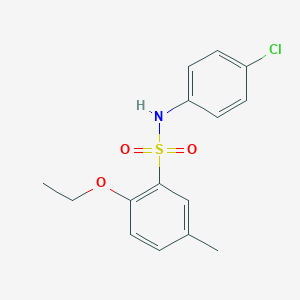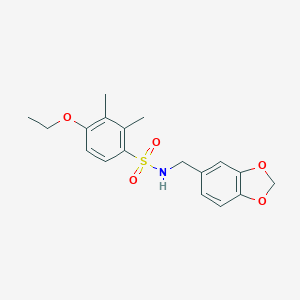
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.
Wirkmechanismus
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide specifically targets COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting the activity of COX-2, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been shown to have anti-angiogenic properties, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages in lab experiments. It has a high degree of selectivity for COX-2, which makes it an effective tool for studying the role of COX-2 in inflammation and pain. However, N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide also has limitations. It is a relatively expensive drug, and its use is limited by its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of more selective COX-2 inhibitors, which may have fewer side effects than N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide. Another area of research is the use of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide in the treatment of cancer, as it has been shown to have anti-angiogenic properties. Finally, research on the mechanism of action of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide may lead to the development of new drugs for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with methyl magnesium bromide to form N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO3S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-ethoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
YCTSLQCGKKFCOM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)







